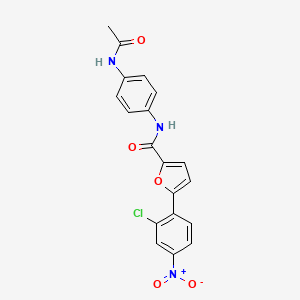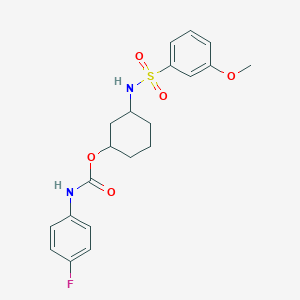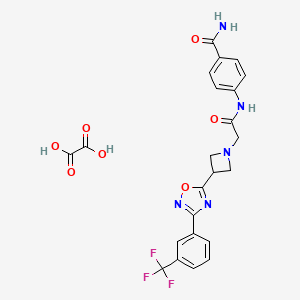
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamides and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Leuckart Synthesis and Pharmacological Assessment
A study involving the synthesis of novel acetamide derivatives, including structures similar to "2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide," highlighted their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, showing activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, was identified as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation was performed using immobilized lipase, with the study providing insights into the optimization of this process, its mechanism, and kinetics. This research underlines the importance of specific acetamide derivatives in the synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study reported on the development of novel chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. These entities, developed through the Leuckart synthetic pathway, exhibited promising activities, highlighting the therapeutic potential of specific acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2014).
Catalytic Hydrogenation for Green Synthesis
The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst was studied for the production of azo disperse dyes. This research demonstrates an environmentally friendly approach to synthesizing important intermediates for dye production (Zhang, 2008).
Synthesis of Protein Tyrosine Phosphatase Inhibitors
In a study on diabetes treatment, 2-(4-methoxyphenyl)ethyl acetamide derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds, correlating well with docking studies, showed significant antidiabetic activity in vivo, highlighting their potential as therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-9-5-10-20(15-19)28-17-22(25)23-11-6-12-24-13-14-27-21(16-24)18-7-3-2-4-8-18/h2-5,7-10,15,21H,6,11-14,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAMGYLNPUIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)
![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)


![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)




